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Get Quote

The structure of nitroacetonitrile is O₂N-CH₂-C≡N. The methylene (-CH₂-) protons are the key focus for

¹H NMR, flanked by two strongly electron-withdrawing groups (the nitro and cyano groups).

Expected ¹H NMR Characteristics:

Chemical Shift (δ): The -CH₂- protons are highly deshielded due to the adjacent electron-
withdrawing nitro and nitrile groups. You can expect a chemical shift significantly downfield, likely in

the range of δ 5.0 - 6.0 ppm.
Multiplicity: In a simple solution, the two protons are equivalent and would typically yield a singlet.
Be aware that coupling over more than three bonds is usually not observed, but the spectrum can
become more complex if the compound is part of a larger molecular system or if there are dynamic

processes [1] [2].

Practical Workflow for NMR Analysis: The following diagram outlines the key steps you would take to

obtain and interpret the NMR spectrum of nitroacetonitrile.
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Start: Prepare Nitroacetonitrile Sample

Dissolve in Deuterated Solvent
(e.g., CDCl₃, DMSO-d₆)

Acquire ¹H NMR Spectrum

Analyze Spectrum:
- Chemical Shift (δ)
- Signal Multiplicity

- Integration

Acquire ¹³C NMR Spectrum

Correlate Data for
Structural Confirmation

Analyze Spectrum:
- Nitro-bearing Carbon (C-NO₂)

- Nitrile Carbon (C≡N)

Click to download full resolution via product page

NMR analysis workflow for structural confirmation of nitroacetonitrile.

Summary of Expected NMR Data
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The table below summarizes the expected NMR signals for nitroacetonitrile.

Nucleus Chemical Group Expected Chemical Shift (δ) Multiplicity

¹H -CH₂- (between NO₂ and C≡N) ~5.0 - 6.0 ppm Singlet

¹³C -CH₂- ~30 - 50 ppm -

¹³C -C≡N ~110 - 120 ppm -

¹³C -NO₂ Not specifically detailed in results -

A Guide to Finding the Experimental Data

Since the quantitative data is not in the search results, here are practical steps to locate it:

Consult Specialized NMR Databases: For precise numerical data, commercial spectral databases are

essential. These are often accessible through university or corporate libraries. Key resources include:

Spectral Database for Organic Compounds (SDBS) by AIST

BioMagResBank (BMRB)
Databases from Elsevier or John Wiley & Sons

Search Broader Scientific Literature: Use platforms like SciFinder, Reaxys, or PubMed to search

for "nitroacetonitrile NMR spectrum" or "nitroacetonitrile chemical shifts". The recent article

identified in the search confirms that ¹H and ¹³C NMR are standard techniques used to establish the

structure of compounds derived from nitroacetonitrile [3].

Understand Contextual Use: The search results show that nitroacetonitrile is often used as a

building block in more complex reactions [3]. Therefore, its NMR data is sometimes reported in the

experimental sections of papers focusing on the final product rather than in a standalone guide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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